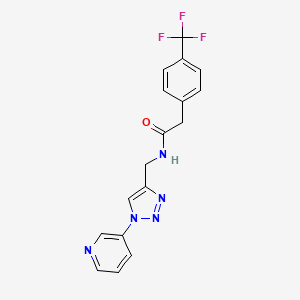
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide and related compounds have been subjects of research focusing on novel synthetic routes and the exploration of their potential applications. Research highlights include the development of metal-free synthesis methods for constructing biologically relevant structures, such as 1,2,4-triazolo[1,5-a]pyridines, through oxidative N-N bond formation processes, demonstrating high reaction yields and short reaction times (Zheng et al., 2014). Additionally, synthesis and structural elucidation efforts have led to the creation of novel compounds with antimicrobial properties, expanding the utility of these chemical frameworks (Mahyavanshi et al., 2017).
Antimicrobial Activity
Further research into N-substituted compounds showcases their potent antimicrobial activities. Notably, a series of derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, offering new perspectives on the design of antimicrobial agents (MahyavanshiJyotindra et al., 2011). This area of research is crucial for the development of new therapeutic agents in the fight against resistant microbial strains.
Coordination Chemistry and Antioxidant Activity
The study of coordination complexes involving pyrazole-acetamide derivatives has revealed insights into hydrogen bonding's effect on self-assembly processes and the antioxidant activities of these complexes (Chkirate et al., 2019). Such studies are pivotal for understanding the multifaceted roles these compounds can play in biological systems and their potential therapeutic applications.
Novel Applications in Drug Synthesis
Innovative synthetic methodologies have been developed for creating fluorinated derivatives of sigma-1 receptor modulators, demonstrating the versatility of N-substituted compounds in drug synthesis and modification (Kuznecovs et al., 2020). These approaches offer pathways to new therapeutic agents with potentially enhanced pharmacological profiles.
Applications in Catalysis
N-substituted compounds have also found applications in catalysis, showcasing their utility in facilitating chemical transformations, such as the Suzuki-Miyaura reaction, thereby contributing to the field of green chemistry and sustainable processes (Amadio et al., 2012).
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-3-12(4-6-13)8-16(26)22-9-14-11-25(24-23-14)15-2-1-7-21-10-15/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAHSVFRKKPQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

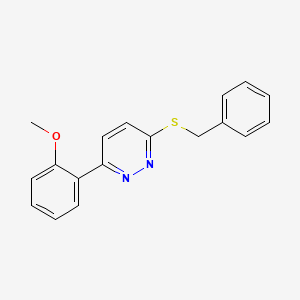
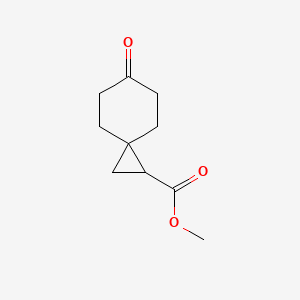
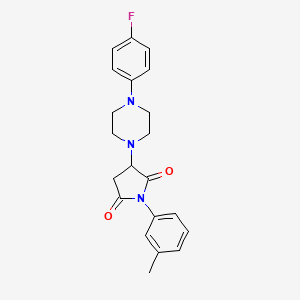

![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
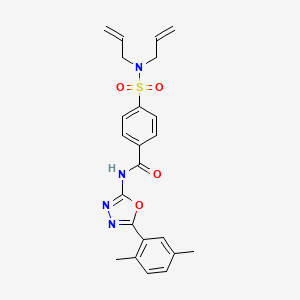
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
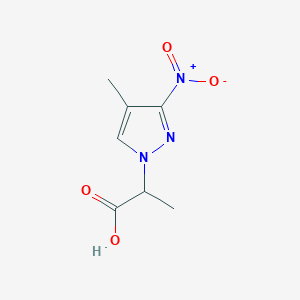
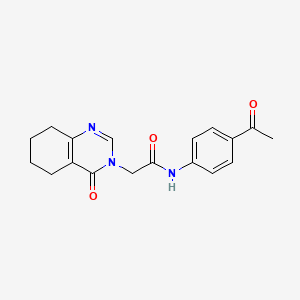
![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2939222.png)
![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)
![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)
